2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide
Description
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Properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-26-10-9-20-16-19(5-8-22(20)26)23(27-11-13-30-14-12-27)17-25-24(28)15-18-3-6-21(29-2)7-4-18/h3-8,16,23H,9-15,17H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBBZJBXCMNDCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)CC3=CC=C(C=C3)OC)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the realm of oncology and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₁₈H₂₃N₃O₂
- Molecular Weight : 303.39 g/mol
- Key Functional Groups : Methoxyphenyl group, morpholinoethyl chain, and indolin moiety.
The biological activity of the compound is primarily attributed to its ability to interact with specific cellular targets involved in cancer cell proliferation and survival. The following mechanisms have been proposed based on recent studies:
- Inhibition of Cell Proliferation : The compound exhibits significant cytotoxicity against various cancer cell lines by inducing apoptosis. This is achieved through the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
- Antioxidant Activity : The presence of the methoxy group enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress within cells.
- Influence on Cell Cycle : Studies indicate that the compound can induce cell cycle arrest at the G1 phase, leading to reduced proliferation rates in cancerous cells.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using several human cancer cell lines, including K562 (leukemia) and HepG2 (hepatocellular carcinoma). The results are summarized in the table below:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 0.030 | Induces apoptosis via caspase activation |
| HepG2 | 0.050 | Cell cycle arrest at G1 phase |
| HUVEC (normal) | 0.920 | Minimal toxicity observed |
Structure-Activity Relationship (SAR)
The SAR studies conducted on various derivatives of this compound reveal critical insights into how modifications influence biological activity:
- Methoxy Substitution : The presence of a para-methoxy group significantly enhances cytotoxic activity compared to other substitutions.
- Morpholinoethyl Chain : Alterations in the length or branching of this chain can affect both potency and selectivity towards cancer cells versus normal cells.
- Indolin Moiety : Variations in the indoline structure have been shown to impact binding affinity to target proteins involved in cancer progression.
Case Studies
Recent research has highlighted several case studies demonstrating the efficacy of this compound:
- Study on K562 Cells : A detailed investigation showed that treatment with the compound resulted in a 70% reduction in cell viability after 48 hours, primarily through apoptosis induction.
- HepG2 Model : In vivo studies using HepG2 xenografts in mice indicated significant tumor growth inhibition when treated with this compound, supporting its potential as an anticancer agent.
- Neuroprotective Effects : Preliminary studies suggest that this compound may also exhibit neuroprotective properties, potentially beneficial for conditions like Alzheimer's disease due to its ability to cross the blood-brain barrier.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(4-methoxyphenyl)-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)acetamide, and how is reaction progress monitored?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as (1) coupling the methoxyphenylacetic acid derivative with a morpholinoethylamine intermediate via carbodiimide-mediated amidation and (2) introducing the 1-methylindolin-5-yl moiety through nucleophilic substitution or reductive amination. Reaction progress is monitored using thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) to track intermediates and final product formation . Polar aprotic solvents like DMF or dichloromethane are commonly used, with catalysts such as sodium carbonate to optimize yields .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the connectivity of the methoxyphenyl, morpholinoethyl, and indolinyl groups. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). For example, ¹H NMR signals for the methoxy group typically appear as a singlet at δ ~3.8 ppm, and the morpholine ring protons resonate as multiplets between δ 2.5–3.5 ppm .
Q. How can researchers ensure purity during synthesis and isolation?
- Methodological Answer : Purification methods include column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization from solvents like ethyl acetate or ethanol. Purity is validated via high-performance liquid chromatography (HPLC) with UV detection, ensuring a single peak corresponding to the target compound. Impurity profiles can be cross-referenced with pharmacopeial standards (e.g., residual solvents or by-products limited to <0.1% as per ICH guidelines) .
Advanced Research Questions
Q. What strategies can optimize the synthetic yield of this compound under scale-up conditions?
- Methodological Answer : Automated reactors with controlled temperature and stirring rates improve reproducibility. Kinetic studies (e.g., varying reaction time/temperature) identify bottlenecks, such as slow amidation steps. Solvent screening (e.g., switching from ethanol to acetonitrile) may enhance solubility of intermediates. Catalytic additives like DMAP (4-dimethylaminopyridine) can accelerate acylation steps, reducing side-product formation .
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer : Contradictions may arise from assay-specific conditions (e.g., cell line variability, concentration thresholds). Orthogonal assays (e.g., enzymatic inhibition vs. cell viability) should be employed. For instance, if anti-inflammatory activity is observed in vitro but not in vivo, bioavailability studies (e.g., pharmacokinetic profiling) and metabolite identification (via LC-MS/MS) are critical to assess stability and tissue penetration .
Q. How should structure-activity relationship (SAR) studies be designed to identify key pharmacophoric elements?
- Methodological Answer : Systematic modifications to the methoxyphenyl, morpholino, or indolinyl moieties are synthesized (e.g., replacing methoxy with ethoxy or halogens) and tested for target activity (e.g., receptor binding assays). Computational docking studies predict binding interactions, guiding rational substitutions. For example, highlights how fluorophenyl analogs enhance antimicrobial potency, suggesting electronegative groups are critical .
Q. What experimental approaches elucidate the compound’s stability under physiological conditions?
- Methodological Answer : Stability is assessed via (1) forced degradation studies (acid/base hydrolysis, oxidative stress) followed by HPLC-MS to identify degradation products and (2) simulated gastric/intestinal fluid assays to predict oral bioavailability. For example, morpholinoethyl groups may hydrolyze under acidic conditions, necessitating prodrug strategies .
Q. How can target engagement be validated in complex biological systems?
- Methodological Answer : Use photoaffinity labeling or click chemistry to tag the compound with biotin/fluorophores for pull-down assays and microscopy. Competitive binding studies with known inhibitors (e.g., for kinase targets) confirm specificity. CRISPR-Cas9 knockout of putative targets (e.g., GPCRs) can validate mechanism-of-action pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
